![molecular formula C11H13N3O3S B2459747 N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide CAS No. 901872-64-8](/img/structure/B2459747.png)
N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide
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Overview
Description
N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Scientific Research Applications
- Cytotoxicity Studies : Researchers have evaluated the cytotoxic effects of this compound and its derivatives. In particular, a study investigated ruthenium(II)-p-cymene complexes containing N-(4-methoxybenzyl) thiosemicarbazone ligands. These complexes showed efficacy against cancer cell lines, including NCI-H460, A549, and MDA-MB-231 .
- Protecting Group in Oligoribonucleotide Synthesis : The 4-methoxybenzyl group has been employed as a protecting group for the 2’-hydroxyl group of adenosine during the synthesis of oligoribonucleotides. This approach facilitates the synthesis via the phosphotriester method, highlighting its utility in nucleic acid chemistry.
- Ruthenium Metallocene Complexes : The compound forms cationic complexes with ruthenium, such as [RuCl(η⁶-p-cymene)(HL)]⁺. These complexes were isolated as solid chloride and trifluoromethylsulfate salts. The thiosemicarbazone ligand coordinates with the ruthenium center, forming a five-membered chelate ring. An X-ray study of single crystals confirmed the presence of two isomers differing in iminic bond configuration .
- Cyclic Voltammetry : Researchers evaluated the redox behavior of the ligands and complexes. The complex derived from HL1 exhibited more resistance to oxidation than the one derived from HL2 .
- Labilization of Coordinated Chloride : Single crystals containing the thiosemicarbazonate complex [Ru₂(μ-L₂)₂(η⁶-p-cymene)₂]²⁺ suggested the easy release of coordinated chloride in the complex. Understanding such labilization processes contributes to our knowledge of bioinorganic systems .
Anticancer Potential
Nucleic Acid Chemistry
Metallocene Chemistry
Redox Behavior
Bioinorganic Chemistry
Mechanism of Action
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1H-imidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-17-10-4-2-9(3-5-10)6-14-18(15,16)11-7-12-8-13-11/h2-5,7-8,14H,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTKLFOZGDPRHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CN=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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